molecular formula C13H6Cl4OTi B14718594 Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium CAS No. 23368-15-2

Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium

Cat. No.: B14718594
CAS No.: 23368-15-2
M. Wt: 367.9 g/mol
InChI Key: INWSAIFTPZZNTM-UHFFFAOYSA-N
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Description

  • The phenyl-(2,3,4,5-tetrachlorophenyl)methanone is then reacted with a titanium precursor, such as titanium tetrachloride (TiCl4), in the presence of a reducing agent like lithium aluminum hydride (LiAlH4). This step is typically performed under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium typically involves the following steps:

  • Formation of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone

    • This step involves the reaction of phenylmagnesium bromide with 2,3,4,5-tetrachlorobenzoyl chloride in an anhydrous ether solvent. The reaction is carried out under reflux conditions to yield the desired ketone.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
  • Reduction

    • Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
  • Substitution

    • The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with increased oxygen content

    Reduction: Reduced derivatives with decreased chlorine content

    Substitution: Substituted products with new functional groups replacing chlorine atoms

Scientific Research Applications

Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: has a wide range of applications in scientific research, including:

  • Chemistry

    • Used as a catalyst in various organic synthesis reactions.
    • Employed in the study of organometallic chemistry and reaction mechanisms.
  • Biology

    • Investigated for its potential as an antimicrobial agent.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential use in drug development and delivery systems.
    • Evaluated for its anticancer properties.
  • Industry

    • Utilized in the production of advanced materials and coatings.
    • Applied in the development of high-performance catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium involves its interaction with molecular targets and pathways. The titanium atom plays a crucial role in mediating these interactions, often acting as a Lewis acid to facilitate various chemical transformations. The compound’s unique structure allows it to engage in multiple binding modes with target molecules, leading to diverse biological and chemical effects.

Comparison with Similar Compounds

Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: can be compared with other similar compounds, such as:

  • Phenyl-(2,3,4,5-tetrachlorophenyl)methanone

    • Lacks the titanium atom, resulting in different chemical properties and reactivity.
  • Titanium Tetrachloride (TiCl4)

    • A simpler titanium compound without the organic moiety, used primarily as a reagent in chemical synthesis.
  • Phenyl-(2,3,4,5-tetrachlorophenyl)methanol

    • A reduced form of the ketone, exhibiting different reactivity and applications.

The uniqueness of This compound lies in its combination of organic and inorganic components, providing a versatile platform for various scientific and industrial applications.

Properties

CAS No.

23368-15-2

Molecular Formula

C13H6Cl4OTi

Molecular Weight

367.9 g/mol

IUPAC Name

phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium

InChI

InChI=1S/C13H6Cl4O.Ti/c14-9-6-8(10(15)12(17)11(9)16)13(18)7-4-2-1-3-5-7;/h1-6H;

InChI Key

INWSAIFTPZZNTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl.[Ti]

Origin of Product

United States

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